1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone

Catalog No.
S13377199
CAS No.
67257-68-5
M.F
C15H21NO3
M. Wt
263.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL...

CAS Number

67257-68-5

Product Name

1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C15H21NO3/c1-16-8-4-5-12(16)10-13(17)11-6-7-14(18-2)15(9-11)19-3/h6-7,9,12H,4-5,8,10H2,1-3H3

InChI Key

RVRFITVRAQOIKN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC(=O)C2=CC(=C(C=C2)OC)OC

1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrrolidine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of the pyrrolidine ring, which is often associated with various biological activities. The compound's chemical formula is C14_{14}H19_{19}N1_{1}O3_{3}, and it has a molecular weight of approximately 249.31 g/mol.

The reactivity of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone can be attributed to the functional groups present in its structure. The ketone group (ethanone) can undergo nucleophilic addition reactions, while the pyrrolidine ring may participate in electrophilic substitution reactions. Additionally, the dimethoxyphenyl group can act as an electron-donating substituent, influencing the compound's reactivity and stability.

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors such as 1-methylpyrrolidine, the ring can be synthesized through cyclization reactions.
  • Alkylation: The pyrrolidine derivative is then alkylated with an appropriate electrophile to introduce the ethanone moiety.
  • Dimethoxyphenyl Group Introduction: The final step involves attaching the 3,4-dimethoxyphenyl group through nucleophilic substitution or coupling reactions.

These synthetic routes may vary based on available reagents and desired yield.

Due to its structural features, 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone may find applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting neurological conditions.
  • Chemical Biology: As a tool compound for studying biological pathways involving pyrrolidine derivatives.
  • Pharmaceutical Research: In drug formulation and development processes aimed at enhancing bioavailability and efficacy.

Interaction studies involving 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone are essential to understand its pharmacodynamics and pharmacokinetics. Investigating how this compound interacts with various receptors or enzymes can provide insights into its potential therapeutic effects and side effects. Studies may include:

  • Receptor Binding Assays: To determine affinity for neurotransmitter receptors.
  • Metabolism Studies: To assess how the compound is processed by biological systems.
  • Toxicological Assessments: To evaluate safety profiles in vitro and in vivo.

Several compounds share structural similarities with 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone. Here are some notable examples:

Compound NameStructureUnique Features
1-(3-Methoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanoneStructureContains one methoxy group instead of two
N-Methyl-1-(3,4-dichlorophenyl)pyrrolidin-2-oneStructureFeatures a dichlorophenyl group
1-(4-Methylphenyl)-2-(1-methylpyrrolidin-2-YL)ethanoneStructureSubstituted with a methyl group on the phenyl ring

Uniqueness

The uniqueness of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone lies in its dual methoxy substitution on the phenyl ring combined with the pyrrolidine structure. This specific arrangement may enhance its lipophilicity and influence its interaction with biological targets compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

263.15214353 g/mol

Monoisotopic Mass

263.15214353 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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